
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a compound with a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is notable for its structural features, which include a cyclopropyl group and a hydroxymethyl group attached to a pyrrolidine ring.
准备方法
The synthesis of tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate with cyclopropyl bromide under basic conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology, it may be used as a biochemical reagent for studying enzyme mechanisms or as a substrate in enzymatic reactions . In medicine, it could be explored for its potential therapeutic properties, although specific applications in this field would require further research. In industry, it may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals .
作用机制
The mechanism of action of tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets. detailed studies on the exact molecular targets and pathways involved are necessary to fully understand its mechanism of action .
相似化合物的比较
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate and tert-butyl 3-hydroxypropionate . These compounds share structural similarities, such as the presence of a tert-butyl ester group and a hydroxymethyl group. the cyclopropyl group in this compound adds a unique feature that may influence its chemical reactivity and biological activity. The comparison highlights the importance of structural modifications in determining the properties and applications of these compounds.
属性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h10,15H,4-9H2,1-3H3 |
InChI 键 |
NQRFGMAVEFIJMN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


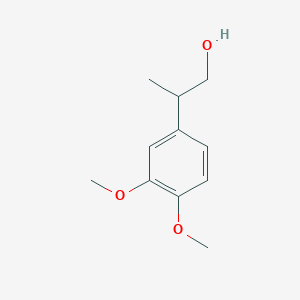
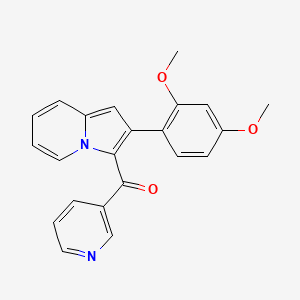
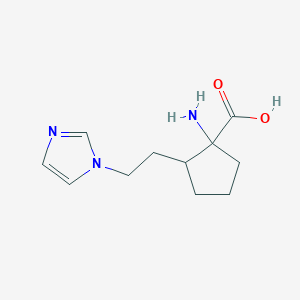

![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
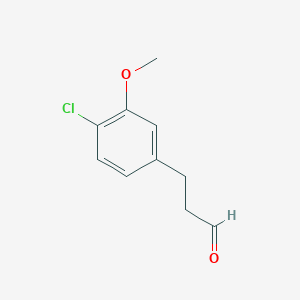
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
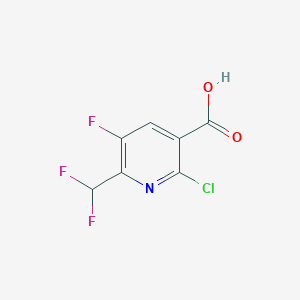


phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
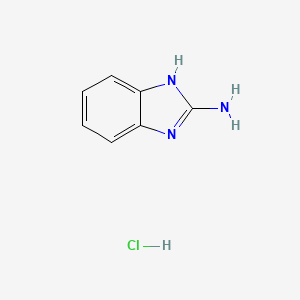
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)

